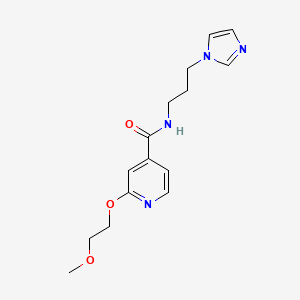

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide

Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound featuring a hybrid structure combining an isonicotinamide core, a methoxyethoxy substituent, and a 3-(1H-imidazol-1-yl)propyl side chain. The compound’s synthesis likely involves amide coupling between 2-(2-methoxyethoxy)isonicotinic acid and 3-(1H-imidazol-1-yl)propan-1-amine, analogous to methods described for related carboxamide derivatives .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-21-9-10-22-14-11-13(3-5-17-14)15(20)18-4-2-7-19-8-6-16-12-19/h3,5-6,8,11-12H,2,4,7,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPJGOAIBTYRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form the N-(3-(1H-imidazol-1-yl)propyl) intermediate.

Coupling with Isonicotinamide: The final step involves coupling the N-(3-(1H-imidazol-1-yl)propyl) intermediate with 2-(2-methoxyethoxy)isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.

Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the nitro group would yield the corresponding amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving imidazole-containing compounds.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several pharmacologically active molecules. Key comparisons are outlined below:

Structural Analogues and Functional Groups

Key Differences and Implications

- Backbone Diversity: The target compound’s isonicotinamide core distinguishes it from nitrofuran (Compound 2) or imidazo-thiadiazole (MMV3) backbones, which may influence target specificity. Isoinicotinamide derivatives are known for their role in metal coordination and enzyme inhibition .

- Conversely, the nitro group in Compound 2 confers electrophilicity, critical for antifungal activity .

Research Findings and Limitations

- Antifungal Potential: Compound 2’s efficacy against fungal strains (e.g., Candida albicans) suggests that the imidazole-propyl-carboxamide scaffold is a viable antifungal pharmacophore. The target compound’s lack of a nitro group may reduce toxicity but also limit potency .

- Crystallographic Validation : Analogues like the benzodioxol derivative () and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () were structurally confirmed via X-ray diffraction, a method applicable to the target compound for resolving stereochemical uncertainties .

- Knowledge Gaps: Pharmacokinetic data (e.g., metabolic stability, toxicity) for the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 270.32 g/mol

The structure features an imidazole ring, which is known for its role in various biological processes, and an isonicotinamide moiety that contributes to its pharmacological potential.

1. Antimicrobial Activity

Research indicates that derivatives of isonicotinamide, including those with imidazole substituents, exhibit significant antimicrobial properties. A study focused on various imidazole-containing compounds demonstrated their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating potent antimicrobial activity without notable cytotoxic effects on human cells .

2. Xanthine Oxidase Inhibition

This compound has been evaluated for its potential as a xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in uric acid production, and its inhibition can be beneficial in treating gout and other related conditions. Preliminary studies suggest that similar compounds have shown promising inhibition rates, which warrants further investigation into this specific derivative's efficacy .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The imidazole ring's nitrogen atoms can interact with active sites of enzymes, potentially leading to inhibition.

- Receptor Modulation : Similar compounds have been shown to modulate various receptors, influencing signaling pathways associated with inflammation and microbial resistance.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA (MIC ≤ 0.25 µg/mL) | |

| Xanthine Oxidase Inhibition | Promising inhibition rates | |

| Cytotoxicity | Minimal cytotoxic effects observed |

Notable Research Findings

- A study published in Antibiotics highlighted the effectiveness of imidazole derivatives against resistant bacterial strains, emphasizing their potential as new antibiotics .

- Another research effort focused on synthesizing xanthine oxidase inhibitors derived from isonicotinamides, demonstrating their potential utility in managing hyperuricemia-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.